Idasanutlin (enantiomer)

Stereochemistry Structure-Activity Relationship MDM2 Binding

Idasanutlin (enantiomer) (RG7388, RO5503781) is the single, biologically active enantiomer of a second-generation MDM2 antagonist. Its activity is exquisitely dependent on the (2R,3S,4R,5S) stereochemistry—substitution with racemic mixture or alternative stereoisomers is scientifically invalid. It offers 344-fold selectivity for wild-type over mutant p53 cells, a substantial improvement over the first-generation inhibitor RG7112 (20-fold). Its favorable oral bioavailability and minimal CYP3A4 interaction liability make it the strategic choice for long-term in vivo efficacy studies and combination experiments.

Molecular Formula C31H29Cl2F2N3O4
Molecular Weight 616.5 g/mol
Cat. No. B12392209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdasanutlin (enantiomer)
Molecular FormulaC31H29Cl2F2N3O4
Molecular Weight616.5 g/mol
Structural Identifiers
SMILESCC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F
InChIInChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m1/s1
InChIKeyTVTXCJFHQKSQQM-XQHNTHMKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idasanutlin (Enantiomer) RG7388: p53-MDM2 Antagonist Procurement and Characterization Guide


Idasanutlin (enantiomer) (RG7388, RO5503781) is the single, biologically active enantiomer of a second-generation, orally bioavailable MDM2 antagonist [1]. The compound acts as a potent and selective inhibitor of the p53-MDM2 protein-protein interaction, thereby stabilizing and activating the tumor suppressor p53 pathway in cells with wild-type TP53 [2]. Its molecular structure is defined by four contiguous chiral centers with the absolute stereochemical configuration (2R,3S,4R,5S), a critical determinant for its high-affinity binding to MDM2 and its subsequent anti-tumor activity [1].

Idasanutlin (Enantiomer) RG7388: Why Generic MDM2 Inhibitor Substitution Is Invalid for Controlled Studies


Substitution of Idasanutlin (enantiomer) with other MDM2 inhibitors, or even with its racemic mixture or a different stereoisomer, is not scientifically valid. The compound's activity is exquisitely dependent on its specific stereochemistry; a single enantiomer of a related pyrrolidine scaffold is over 50-fold less potent, highlighting the risk of using uncharacterized stereoisomers [1]. Furthermore, while a class of MDM2 antagonists exists, key pharmacological parameters such as target binding affinity, cellular selectivity for wild-type versus mutant p53 cells, and oral bioavailability differ substantially among clinical candidates [2]. Even between generations of the same chemical series, Idasanutlin demonstrates quantifiable, superior performance metrics over its predecessor, RG7112, making them non-interchangeable in both in vitro and in vivo experimental contexts [2].

Idasanutlin (Enantiomer) RG7388: Quantified Differentiation Evidence Against Key Comparators


Absolute Stereochemical Configuration Defines Idasanutlin Potency vs. Inactive Enantiomer

Idasanutlin possesses an absolute stereochemical configuration of (2R,3S,4R,5S) across its four contiguous chiral centers [1]. The enantiomer of a closely related pyrrolidine-based MDM2 inhibitor exhibits an IC50 > 10,000 nM, which is over 50-fold less potent than the active enantiomer (IC50 = 196 nM) [2]. The inactive enantiomer of Idasanutlin (RG7388 enantiomer) is commercially available and utilized as an experimental control, confirming the strict stereochemical dependence of MDM2 binding .

Stereochemistry Structure-Activity Relationship MDM2 Binding

Superior Biochemical Potency and Cellular Selectivity of Idasanutlin vs. First-Generation RG7112

Idasanutlin demonstrates quantifiably superior biochemical potency and cellular selectivity compared to the first-generation clinical MDM2 inhibitor, RG7112. In a head-to-head comparison, Idasanutlin exhibits a 3-fold improvement in biochemical inhibitory activity [1]. This translates to a substantial increase in cellular selectivity, with Idasanutlin showing a 344-fold selectivity for wild-type p53 cell lines over mutant p53 lines, compared to only a 20-fold selectivity window for RG7112 [1].

Potency Selectivity MDM2-p53 Interaction

Enhanced Pharmacokinetic Profile: High Oral Bioavailability of Idasanutlin vs. Preclinical Analog

Idasanutlin was optimized from a preclinical lead compound (compound 11) to improve drug-like properties. A key achievement of this optimization is the attainment of 80% oral bioavailability for Idasanutlin, a parameter that is critical for consistent and reliable oral dosing in in vivo studies and clinical translation [1]. The absolute oral bioavailability of Idasanutlin in patients with solid tumors was determined to be 40.1% following a single oral dose, with systemic clearance characterized as low and volume of distribution as moderate [2].

Pharmacokinetics Oral Bioavailability ADME

Alternative Dosing Schedules Enabled by Idasanutlin PK Profile vs. RG7112 Tolerability Constraints

Preclinical modeling and simulation studies suggest that Idasanutlin's improved pharmacokinetic and tolerability profile allows for intermittent dosing schedules, such as weekly (qw) or five days on/twenty-three days off, which are not feasible with the chronic administration required for RG7112 due to tolerability issues . This is supported by in vivo efficacy data showing that weekly dosing at 50 mg/kg and twice-weekly dosing at 50 mg/kg were statistically equivalent to daily dosing at 30 mg/kg and 10 mg/kg, respectively, in tumor xenograft models .

Dosing Schedule Pharmacokinetics In Vivo Efficacy

Minimal Impact of Strong CYP3A4 Inhibition on Idasanutlin Exposure

A clinical pharmacology study evaluated the effect of posaconazole, a strong CYP3A4 inhibitor, on Idasanutlin pharmacokinetics. Co-administration resulted in a minimal impact on Idasanutlin exposure, with only a slight 7% decrease in Cmax and a modest 31% increase in AUC [1]. This contrasts with compounds whose clearance is heavily dependent on CYP3A4 metabolism, which would be expected to show significant increases in exposure upon CYP3A4 inhibition.

Drug-Drug Interaction CYP3A4 Pharmacokinetics

Idasanutlin (Enantiomer) RG7388: Optimal Application Scenarios Based on Quantified Differentiation


As a High-Purity Active Enantiomer for Stereochemistry-Dependent Studies

Idasanutlin (enantiomer) is ideally suited for experiments where the biological activity is dependent on precise stereochemistry. It can be used in conjunction with its commercially available, inactive enantiomer as a definitive negative control to validate that observed pharmacological effects are due to specific, chiral-dependent engagement with the MDM2 target, rather than off-target or non-specific interactions .

As a Second-Generation Tool Compound with Superior Selectivity vs. RG7112

For research requiring a potent and highly selective inhibitor of the p53-MDM2 interaction, Idasanutlin offers a superior profile over the first-generation inhibitor RG7112. Its 344-fold selectivity for wild-type p53 over mutant p53 cell lines provides a wider and more reliable experimental window for studying p53-dependent biology, compared to the 20-fold window of RG7112 [1].

For In Vivo Studies Requiring Flexible, Intermittent Oral Dosing

Idasanutlin's high oral bioavailability and favorable pharmacokinetic properties enable effective intermittent dosing schedules, such as weekly or 5-days-on/23-days-off regimens, in preclinical tumor models. This makes it the preferred choice for long-term in vivo efficacy or tolerability studies where daily, chronic oral gavage may be impractical or confound results due to cumulative stress or tolerability issues seen with earlier compounds like RG7112 .

As a Preferred p53-MDM2 Inhibitor for Combination Studies Involving CYP3A4 Substrates

Given that strong CYP3A4 inhibition has a minimal, clinically non-significant impact on Idasanutlin exposure, it is a strategic choice for designing combination experiments with other agents known to be CYP3A4 inhibitors or substrates. This property reduces the complexity of interpreting combination study outcomes, as the risk of confounding pharmacokinetic drug-drug interactions is lower than for compounds that are more sensitive CYP3A4 substrates [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idasanutlin (enantiomer)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.